molecular formula C9H19N B13289370 2,2-Diethylpiperidine

2,2-Diethylpiperidine

Cat. No.: B13289370
M. Wt: 141.25 g/mol
InChI Key: SUOUISKYHORYJU-UHFFFAOYSA-N
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Description

2,2-Diethylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylpiperidine typically involves the alkylation of piperidine with ethyl halides under basic conditions. One common method is the reaction of piperidine with diethyl sulfate in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of precursor compounds in the presence of metal catalysts like palladium or platinum can also be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

2,2-Diethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Diethylpiperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

  • 2,2-Dimethylpiperidine
  • 2,2,6,6-Tetramethylpiperidine
  • Piperidine

Comparison: 2,2-Diethylpiperidine is unique due to its ethyl substituents at the 2-position, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives. For example, 2,2-Dimethylpiperidine has methyl groups instead of ethyl groups, which can result in different steric and electronic effects.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,2-diethylpiperidine

InChI

InChI=1S/C9H19N/c1-3-9(4-2)7-5-6-8-10-9/h10H,3-8H2,1-2H3

InChI Key

SUOUISKYHORYJU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN1)CC

Origin of Product

United States

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